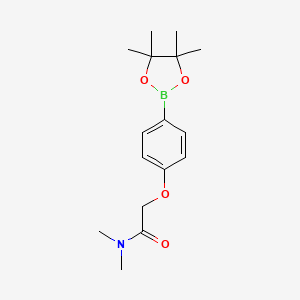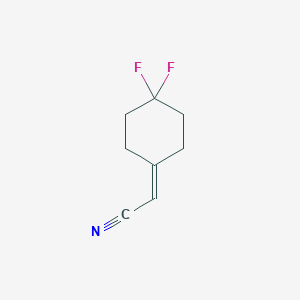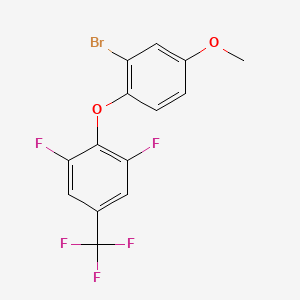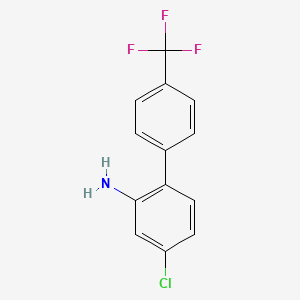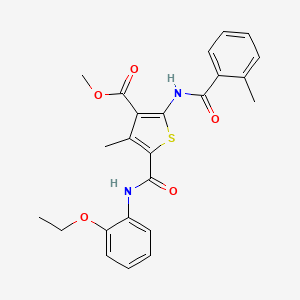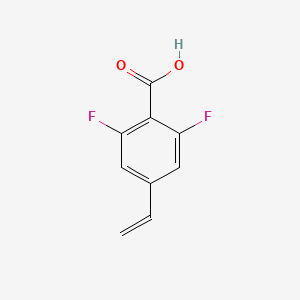
Butyl hexafluoroisopropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le hexafluoroisopropyl carbonate de butyle est un composé chimique appartenant à la classe des esters hexafluoroisopropyliques. Il se caractérise par la présence d'un groupe butyle et d'un groupe hexafluoroisopropyle liés à une partie carbonate. Ce composé est connu pour ses propriétés physicochimiques uniques, ce qui le rend précieux dans diverses applications scientifiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation du hexafluoroisopropyl carbonate de butyle implique généralement l'estérification oxydante des aldéhydes en utilisant le persulfate de sodium comme agent oxydant. La réaction est effectuée en présence d'une quantité catalytique de nitroxyde, tel que l'AcNH-TEMPO, et de pyridine comme base. Les conditions de réaction comprennent l'utilisation d'acétonitrile comme solvant et une plage de température de 0-25°C .
Méthodes de production industrielle
En milieu industriel, la production du hexafluoroisopropyl carbonate de butyle peut impliquer des procédés d'estérification oxydante à grande échelle. Ces procédés sont optimisés pour des rendements et une pureté plus élevés, utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées pour garantir la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le hexafluoroisopropyl carbonate de butyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des carbonates correspondants et d'autres produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonate en alcools ou en d'autres formes réduites.
Substitution : Le groupe hexafluoroisopropyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Persulfate de sodium, nitroxydes catalytiques et pyridine dans l'acétonitrile.
Réduction : Hydrures métalliques tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Nucléophiles tels que les amines, les thiols ou les alcools en présence d'une base appropriée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers esters hexafluoroisopropyliques, des alcools et des dérivés substitués, selon les conditions de réaction et les réactifs utilisés .
Applications de la recherche scientifique
Le hexafluoroisopropyl carbonate de butyle a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique, en particulier dans la formation d'esters hexafluoroisopropyliques et d'autres dérivés.
Biologie : Employé dans des études biochimiques pour étudier l'inhibition enzymatique et les interactions protéiques.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier comme promédicament ou composé pharmacologiquement actif.
Industrie : Utilisé dans la production de produits chimiques de spécialité, de revêtements et de matériaux aux propriétés uniques
Mécanisme d'action
Le mécanisme d'action du hexafluoroisopropyl carbonate de butyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans les études d'inhibition enzymatique, le composé peut agir en se liant au site actif de l'enzyme, empêchant ainsi l'accès du substrat et inhibant l'activité enzymatique. Le groupe hexafluoroisopropyle joue un rôle crucial dans la stabilisation du complexe enzyme-inhibiteur par liaison hydrogène et interactions hydrophobes .
Applications De Recherche Scientifique
Butyl hexafluoroisopropyl carbonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hexafluoroisopropyl esters and other derivatives.
Biology: Employed in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties
Mécanisme D'action
The mechanism of action of butyl hexafluoroisopropyl carbonate involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access and inhibiting enzymatic activity. The hexafluoroisopropyl group plays a crucial role in stabilizing the enzyme-inhibitor complex through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Composés similaires
Carbamates d'hexafluoroisopropyle : Ces composés partagent le groupe hexafluoroisopropyle, mais diffèrent par leur partie carbamate.
Hexafluoroisopropanol : Un composé apparenté avec un groupe hydroxyle au lieu d'un groupe carbonate.
Esters d'hexafluoroisopropyle : Esters similaires avec différents groupes alkyles ou aryles liés à la partie hexafluoroisopropyle.
Unicité
Le hexafluoroisopropyl carbonate de butyle est unique en raison de sa combinaison spécifique d'un groupe butyle et d'un groupe hexafluoroisopropyle liés à une partie carbonate. Cette structure unique confère des propriétés physicochimiques distinctes, telles qu'une grande stabilité, une faible nucléophilie et de fortes capacités de liaison hydrogène, ce qui le rend précieux dans diverses applications .
Propriétés
Formule moléculaire |
C8H10F6O3 |
|---|---|
Poids moléculaire |
268.15 g/mol |
Nom IUPAC |
butyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |
InChI |
InChI=1S/C8H10F6O3/c1-2-3-4-16-6(15)17-5(7(9,10)11)8(12,13)14/h5H,2-4H2,1H3 |
Clé InChI |
OMHYZASZEHILND-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)OC(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester](/img/structure/B12078654.png)

![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
